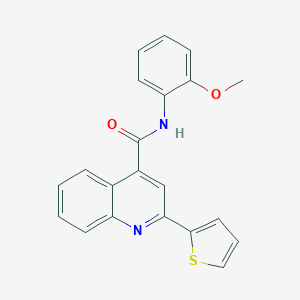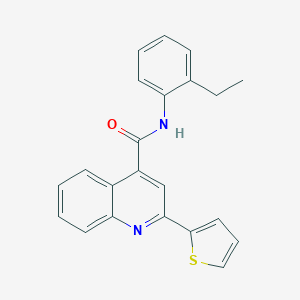
2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as SU6656 and has been found to have various biochemical and physiological effects. The purpose of
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities . They have been shown to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
Mode of Action
For instance, similar compounds have been shown to inhibit the growth of microbes, suggesting a potential antimicrobial action .
Biochemical Pathways
Similar compounds have been found to exhibit antioxidant properties, suggesting that they may interact with biochemical pathways involved in oxidative stress .
Result of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities, suggesting that they may inhibit the growth of microbes and mitigate oxidative stress .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione in lab experiments is its potent anti-cancer properties. This compound can inhibit the growth of various cancer cells, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the research on 2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione. One of the primary areas of research is the development of new cancer therapies that utilize this compound. Additionally, there is also a need for further research to understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders. Finally, there is also a need for further research to optimize the synthesis process of this compound to make it more accessible for lab experiments.
In conclusion, 2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a promising compound that has been extensively studied for its potential applications in scientific research. This compound has potent anti-cancer properties and has also been studied for its potential applications in the treatment of neurodegenerative disorders. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new therapies and a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a complex process that involves several steps. One of the commonly used methods for synthesizing this compound is the reaction of 3-chloroaniline with 2,4-dimethoxybenzaldehyde in the presence of an acid catalyst. The resulting product is then subjected to further reactions to obtain the final compound.
Applications De Recherche Scientifique
2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells. Additionally, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4,5-dimethoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c1-21-12-7-6-11-13(14(12)22-2)16(20)18(15(11)19)10-5-3-4-9(17)8-10/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRYPEGMVVQOIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(dimethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B440573.png)
![4-Methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B440574.png)
![2-(4-bromophenyl)-4-[(3-chloro-4-methylanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440579.png)

![2-(3,4-Dimethoxyphenyl)-4-[(4-{4-nitrophenyl}-1-piperazinyl)carbonyl]quinoline](/img/structure/B440608.png)
![Ethyl 6-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B440620.png)
![Ethyl 6-ethyl-2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B440628.png)
![Methyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B440647.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440660.png)

![5-[2-(4-Chlorophenyl)acetyl]-6-(4-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440707.png)
![6-anthracen-9-yl-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440709.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B440749.png)
![9,9-dimethyl-6-(4-propan-2-yloxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440756.png)